

Commercial availability of N1-(1,1-Difluoroethyl)pseudouridine for research

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Compound of Interest

N1-(1,1Diffuoroethyl)pseudouridine

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N1-(1,1-Difluoroethyl)pseudouridine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N1-(1,1-Difluoroethyl)pseudouridine**, a modified nucleoside of significant interest for therapeutic mRNA development. While direct experimental data for this specific modification is emerging, this document compiles available commercial sourcing information and extrapolates its anticipated biological impact and experimental workflows based on extensive research into closely related N1-substituted pseudouridine analogs.

Introduction

The modification of messenger RNA (mRNA) with non-canonical nucleosides is a cornerstone of modern RNA therapeutics. These modifications are critical for enhancing the stability and translational efficiency of mRNA while mitigating the innate immune responses that can hinder its therapeutic efficacy. N1-substituted pseudouridine derivatives, in particular, have demonstrated significant advantages in this regard. N1-(1,1-Difluoroethyl)pseudouridine belongs to this class of next-generation RNA modifications, poised to offer unique benefits in the development of mRNA vaccines and therapeutics. This guide details its commercial



availability, expected mechanism of action, and relevant experimental protocols for its application in research and drug development.

Commercial Availability

N1-(1,1-Difluoroethyl)pseudouridine is available for research purposes from a select number of specialized chemical suppliers. The following table summarizes the currently available information for procurement. Researchers are advised to contact the suppliers directly for the most up-to-date product specifications and availability.

Supplier	Catalog Number	Purity	Available Quantities
BOC Sciences	B1370-358087	≥95% by HPLC	5 mg, bulk orders
MedChemExpress	Not specified	Not specified	Inquire for details

Mechanism of Action: Evading Innate Immunity and Enhancing Translation

The incorporation of modified nucleosides like **N1-(1,1-Difluoroethyl)pseudouridine** into in vitro transcribed mRNA is primarily aimed at overcoming the host's innate immune system, which has evolved to recognize and respond to foreign RNA. The key pathways involved are the Toll-like receptor (TLR) and the protein kinase R (PKR) signaling cascades.

Based on studies of similar N1-substituted pseudouridines, it is anticipated that **N1-(1,1-Difluoroethyl)pseudouridine** reduces immune activation and enhances protein translation through the following mechanisms:

• Reduced TLR7/8 Activation: Toll-like receptors 7 and 8, located in the endosomes of immune cells, recognize single-stranded RNA (ssRNA), leading to the production of pro-inflammatory cytokines and type I interferons. The N1-substitution on the pseudouridine base is thought to alter the conformation of the RNA backbone, sterically hindering its binding to TLR7 and TLR8.[1][2] This dampens the downstream inflammatory cascade, reducing cellular toxicity and preserving the integrity of the translated protein.



- Inhibition of PKR Activation: Protein kinase R (PKR) is a cytoplasmic sensor that detects double-stranded RNA (dsRNA) contaminants, which are often byproducts of in vitro transcription. Upon binding dsRNA, PKR dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[3][4] Phosphorylated eIF2α causes a global shutdown of protein synthesis. N1-substituted pseudouridines have been shown to decrease the binding affinity of RNA for PKR, thus preventing its activation and ensuring sustained translation of the therapeutic mRNA.[3][4][5]
- Enhanced Translation Efficiency: By mitigating the innate immune responses that lead to translational arrest, N1-(1,1-Difluoroethyl)pseudouridine is expected to significantly increase the yield and duration of protein expression from the modified mRNA.[6][7][8]

Experimental Protocols

While specific, published protocols for **N1-(1,1-Difluoroethyl)pseudouridine** are not yet widely available, the following methodologies, based on established procedures for other N1-substituted pseudouridines, can serve as a robust starting point for researchers.[9]

In Vitro Transcription of Modified mRNA

This protocol outlines the synthesis of mRNA with complete substitution of uridine triphosphate (UTP) with **N1-(1,1-Difluoroethyl)pseudouridine** triphosphate.

Materials:

- Linearized DNA template with a T7 promoter
- N1-(1,1-Difluoroethyl)pseudouridine triphosphate (in place of UTP)
- ATP, CTP, GTP
- T7 RNA Polymerase
- RNase Inhibitor
- DNase I (RNase-free)
- Transcription Buffer



Nuclease-free water

Procedure:

- Thaw all reagents on ice.
- Assemble the transcription reaction at room temperature in the following order:
 - Nuclease-free water
 - Transcription Buffer (10X)
 - ATP, CTP, GTP solution
 - N1-(1,1-Difluoroethyl)pseudouridine triphosphate solution
 - Linearized DNA template (0.5-1.0 μg)
 - RNase Inhibitor
 - T7 RNA Polymerase
- Mix gently by pipetting and incubate at 37°C for 2-4 hours.
- To remove the DNA template, add DNase I and incubate at 37°C for 15-30 minutes.
- Purify the mRNA using a suitable RNA purification kit or lithium chloride precipitation.
- Assess the quality and concentration of the mRNA using a spectrophotometer and agarose gel electrophoresis.

Cell-Based Luciferase Expression Assay

This assay is used to evaluate the translational efficiency of the modified mRNA.

Materials:

Mammalian cell line (e.g., HEK293T, HeLa)



- N1-(1,1-Difluoroethyl)pseudouridine-modified firefly luciferase mRNA
- Unmodified or pseudouridine-modified luciferase mRNA (for comparison)
- Transfection reagent (e.g., Lipofectamine)
- Cell culture medium
- · Luciferase assay reagent
- Luminometer

Procedure:

- Seed cells in a 96-well plate and grow to 70-90% confluency.
- Prepare mRNA-transfection reagent complexes according to the manufacturer's instructions.
- Transfect the cells with the different mRNA constructs.
- Incubate the cells for a defined period (e.g., 6, 12, 24 hours).
- Lyse the cells and measure luciferase activity using a luminometer.
- Compare the luciferase expression levels from the N1-(1,1-Difluoroethyl)pseudouridinemodified mRNA to the control mRNAs.

MTT Assay for Cell Viability

This assay assesses the cytotoxicity of the modified mRNA.

Materials:

- Transfected cells from the luciferase assay
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization buffer (e.g., DMSO or a detergent-based solution)



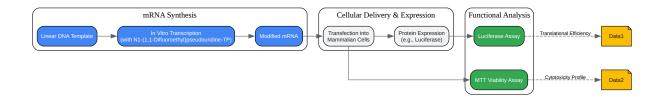
Microplate reader

Procedure:

- Following the incubation period for the expression assay, add MTT reagent to each well.
- Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- Add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm.
- Compare the viability of cells transfected with the modified mRNA to untreated cells and cells transfected with control mRNAs.

Visualizations

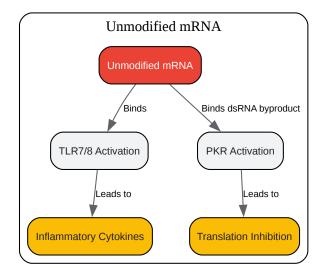
The following diagrams illustrate the key workflows and signaling pathways relevant to the use of **N1-(1,1-Difluoroethyl)pseudouridine**-modified mRNA.

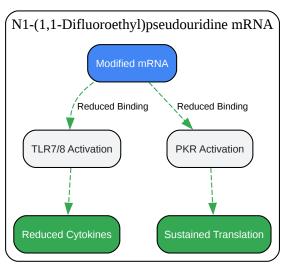


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Caption: Experimental workflow for the synthesis and functional analysis of **N1-(1,1-Difluoroethyl)pseudouridine**-modified mRNA.







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Caption: Evasion of innate immunity by **N1-(1,1-Difluoroethyl)pseudouridine**-modified mRNA.

Conclusion

N1-(1,1-Difluoroethyl)pseudouridine represents a promising advancement in the field of mRNA therapeutics. By leveraging the principles established with other N1-substituted pseudouridines, researchers can anticipate that this modification will confer enhanced translational efficiency and a favorable immunogenic profile to synthetic mRNA. The commercial availability of this compound opens the door for its direct evaluation and potential incorporation into novel RNA-based vaccines and therapies. The experimental frameworks provided in this guide offer a starting point for researchers to explore the full potential of N1-(1,1-Difluoroethyl)pseudouridine in their specific applications. As more data becomes available, the unique properties imparted by the difluoroethyl group will be further elucidated, potentially paving the way for even more potent and safer RNA medicines.



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